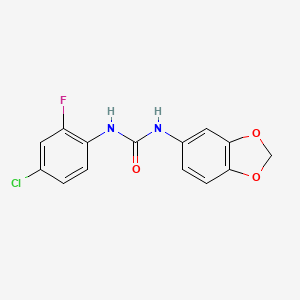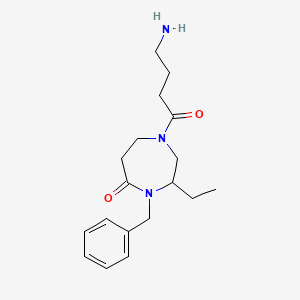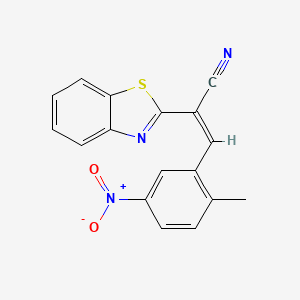![molecular formula C17H24ClN3 B5295762 N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride](/img/structure/B5295762.png)
N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride, also known as DPA, is a chemical compound that is widely used in scientific research. It is a derivative of the anesthetic drug lidocaine, which is used to numb tissue during medical procedures. DPA is a highly potent and selective inhibitor of voltage-gated sodium channels, which play a critical role in the generation and propagation of action potentials in excitable cells such as neurons and muscle cells.
Mechanism of Action
N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride works by binding to the intracellular side of voltage-gated sodium channels and blocking the flow of sodium ions through the channel pore. This prevents the depolarization of the cell membrane and the generation of action potentials. N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride is highly selective for sodium channels, and does not affect other ion channels such as potassium or calcium channels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride depend on the specific cell type and tissue being studied. In neurons, N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride can block the initiation and propagation of action potentials, leading to a decrease in neuronal excitability. In muscle cells, N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride can inhibit muscle contraction by blocking the depolarization of the muscle membrane. In addition, N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride has been shown to have anti-inflammatory effects in animal models of inflammatory pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride in scientific research is its high selectivity for voltage-gated sodium channels. This allows researchers to specifically target these channels without affecting other ion channels or cellular processes. However, one limitation of N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride is its relatively short duration of action, which may limit its usefulness in certain experiments.
Future Directions
There are many potential future directions for research on N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride. One area of interest is the development of new N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride analogs with improved pharmacological properties, such as longer duration of action or increased selectivity for specific subtypes of sodium channels. Another area of interest is the use of N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride in combination with other drugs or therapies to treat various diseases and disorders, including chronic pain, epilepsy, and cardiac arrhythmias. Overall, N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride is a valuable tool for studying the function of voltage-gated sodium channels in a variety of physiological and pathological contexts, and has the potential to lead to new treatments for a range of diseases and disorders.
Synthesis Methods
N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride can be synthesized using a variety of methods, including the reaction of lidocaine with pyridine-3-carboxaldehyde and diethylamine, or the reaction of 4-chloro-N,N-diethylbenzenamine with pyridine-3-carboxaldehyde and diethylamine. The resulting product is a white crystalline powder that is soluble in water and other polar solvents.
Scientific Research Applications
N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride has a wide range of applications in scientific research. It is commonly used as a tool to study the function of voltage-gated sodium channels in neurons and other excitable cells. By blocking these channels, N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride can be used to investigate the role of sodium currents in various physiological processes, including pain sensation, muscle contraction, and neuronal excitability.
properties
IUPAC Name |
N,N-diethyl-4-[(pyridin-3-ylmethylamino)methyl]aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3.ClH/c1-3-20(4-2)17-9-7-15(8-10-17)12-19-14-16-6-5-11-18-13-16;/h5-11,13,19H,3-4,12,14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEOFHWMZZCXGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CNCC2=CN=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-4-[(pyridin-3-ylmethylamino)methyl]aniline;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B5295684.png)

![2-fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B5295697.png)

![N-(3-chloro-4-methylphenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5295711.png)
![1-(cyclohex-3-en-1-ylcarbonyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5295721.png)
![(2R*,3S*,6R*)-5-(5-fluoro-2-methylbenzoyl)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5295729.png)
![3-(benzylthio)-6-(2,5-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5295733.png)
![3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one](/img/structure/B5295739.png)
![6-[(1-benzyl-1H-indol-3-yl)methylene]-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5295744.png)

![N-(2,4-dimethoxyphenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5295768.png)
![2-{1-[(5-methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}-N,N-dipropylacetamide](/img/structure/B5295775.png)